

Pivalic Acid: A Technical Guide to its Acidity and pKa

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the acidity and acid dissociation constant (pKa) of **pivalic acid** (2,2-dimethylpropanoic acid). It covers the fundamental principles governing its acidic properties, experimental methodologies for pKa determination, and a comparative analysis of its acidity.

Introduction to Pivalic Acid

Pivalic acid, also known as trimethylacetic acid or neopentanoic acid, is a carboxylic acid with the chemical formula (CH₃)₃CCO₂H.[1] It is a colorless, crystalline solid at room temperature characterized by a bulky tertiary butyl group attached to the carboxyl functional group.[1][2] This unique steric feature significantly influences its chemical reactivity and physical properties, making it a valuable compound in various industrial applications, including the synthesis of polymers, agrochemicals, and pharmaceuticals.[1][2] The pivaloyl group is often used as a protecting group for alcohols in organic synthesis due to the steric hindrance which provides stability against hydrolysis.[1] Understanding the acidity and pKa of **pivalic acid** is crucial for its application in reaction catalysis, drug formulation, and as a chemical shift standard in NMR spectroscopy.[1]

Acidity and pKa of Pivalic Acid

The acidity of a carboxylic acid in an aqueous solution is its ability to donate a proton (H⁺) to water, establishing an equilibrium between the undissociated acid and its conjugate base, the



carboxylate anion. This equilibrium is quantified by the acid dissociation constant (Ka), or more conveniently, its negative logarithm, the pKa.[3]

$$pKa = -log(Ka)$$

A lower pKa value indicates a stronger acid.[3] Carboxylic acids are generally considered weak acids, partially dissociating in water.[3]

Quantitative pKa Data

The pKa of **pivalic acid** has been determined and reported through various sources. The values are consistently around 5.0, indicating it is a weak acid, slightly weaker than acetic acid (pKa ≈ 4.76).

Parameter	Value	Temperature (°C)	Reference
рКа	5.01	25	[4]
рКа	5.03	25	[1][2]
pKa (Predicted)	4.93	N/A	[5]

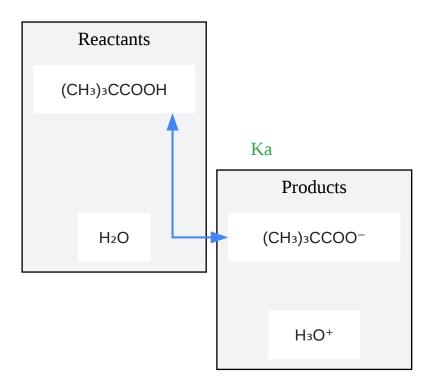
Structural Factors Influencing Acidity

The acidity of **pivalic acid** is primarily governed by the electronic and steric effects of its tertbutyl group.

- Inductive Effect: Alkyl groups, such as the tert-butyl group, are electron-donating. They push electron density towards the carboxyl group. This destabilizes the resulting carboxylate anion (pivaloate) by intensifying its negative charge, making it more likely to re-protonate. This electron-donating inductive effect makes **pivalic acid** less acidic (higher pKa) compared to formic acid (pKa ≈ 3.77) and slightly less acidic than acetic acid (pKa ≈ 4.76).[6]
- Steric Hindrance: The bulky tert-butyl group can sterically hinder the solvation of the
 carboxylate anion. Effective solvation by water molecules helps to stabilize the negative
 charge on the anion. Impeded solvation can lead to lower stability of the conjugate base,
 thereby decreasing the acidity of the parent acid.



The dissociation equilibrium of **pivalic acid** in water is illustrated below.



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Pivalic acid dissociation equilibrium in water.

The logical relationship between the structure of **pivalic acid** and its acidity is outlined in the following diagram.



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Influence of the tert-butyl group on pivalic acid's acidity.

Experimental Protocols for pKa Determination

The determination of pKa is a critical experimental procedure. Potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy are two common and powerful methods.



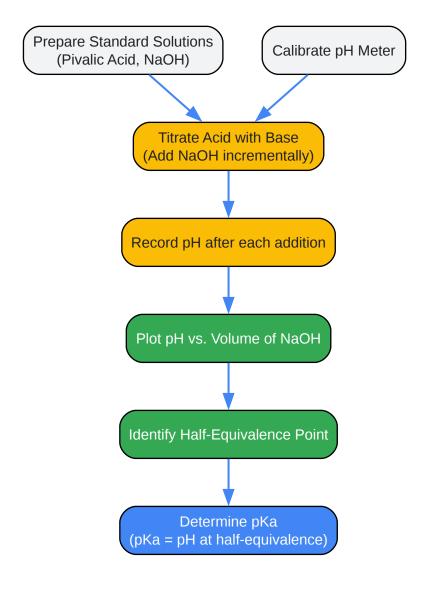
Potentiometric Titration

Potentiometric titration is a highly accurate and common method for pKa determination.[7] It involves the gradual addition of a titrant (e.g., a strong base like NaOH) to a solution of the analyte (**pivalic acid**) while monitoring the solution's pH with a calibrated electrode.

Methodology:

- Preparation: A standard solution of pivalic acid of known concentration (e.g., 0.01 M) is prepared in deionized water. A standardized solution of a strong base (e.g., 0.1 M NaOH) is prepared. The pH meter is calibrated using standard buffer solutions.
- Titration: A known volume of the **pivalic acid** solution is placed in a beaker with a magnetic stirrer. The calibrated pH electrode is immersed in the solution. The titrant (NaOH) is added in small, precise increments.
- Data Collection: After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded. This process is continued until the pH has passed the equivalence point and stabilized in the basic region.
- Data Analysis: The collected data (volume of titrant vs. pH) is plotted to generate a titration curve. The inflection point of this sigmoid curve corresponds to the equivalence point. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the undissociated acid and its conjugate base are equal, as described by the Henderson-Hasselbalch equation.[7]





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Workflow for pKa determination by potentiometric titration.

NMR Spectroscopy

NMR spectroscopy can determine pKa values by monitoring the change in the chemical shift of a nucleus (typically ¹H) as a function of pH.[8][9] This method is particularly useful for substances with low water solubility or for measurements in non-aqueous or mixed-organic solvents.[8][9]

Methodology (Chemical Shift Imaging Titration):

Sample Preparation: A series of samples is prepared containing the analyte (pivalic acid)
 and a reference compound in a buffered solution across a range of pH values. Alternatively,



a single NMR tube can be used to create a pH gradient.[8]

- NMR Data Acquisition: ¹H NMR spectra are acquired for each sample or at different positions along the pH gradient within a single sample using Chemical Shift Imaging (CSI).[8] The chemical shift of the proton(s) on the carbon alpha to the carboxyl group is monitored.
- Data Analysis: The observed chemical shift (δ _obs) is a weighted average of the chemical shifts of the protonated (δ _HA) and deprotonated (δ _A $^-$) forms. The data is fitted to the following equation, derived from the Henderson-Hasselbalch equation, to determine the pKa:

$$\delta_{\text{obs}} = (\delta_{\text{HA}} + \delta_{\text{A}}^{-*} 10^{\circ} (\text{pH - pKa})) / (1 + 10^{\circ} (\text{pH - pKa}))$$

A plot of δ _obs versus pH gives a sigmoidal curve, and non-linear regression analysis is used to extract the pKa value.

Conclusion

Pivalic acid is a weak carboxylic acid with a pKa value consistently reported around 5.03 at 25°C.[1][2] Its acidity is lower than that of simpler carboxylic acids like formic and acetic acid, a fact attributed to the positive inductive effect of the electron-donating tert-butyl group, which destabilizes the conjugate pivaloate anion. The steric bulk of this group may also play a role by hindering the solvation of the anion. The pKa of **pivalic acid** can be accurately determined using standard laboratory techniques such as potentiometric titration and advanced methods like NMR spectroscopy. A thorough understanding of its acidity is fundamental for its effective use in organic synthesis, materials science, and pharmaceutical development.

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